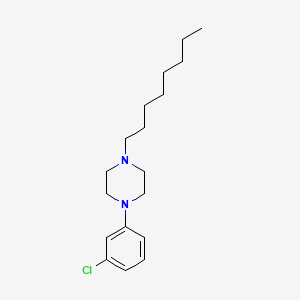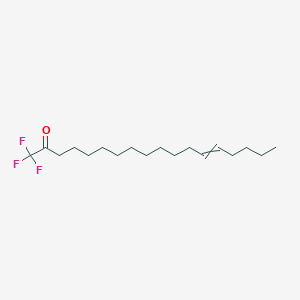
1,1,1-Trifluorooctadec-13-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluorooctadec-13-en-2-one: is an organofluorine compound characterized by the presence of three fluorine atoms attached to the first carbon of an octadec-13-en-2-one backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluorooctadec-13-en-2-one typically involves the introduction of trifluoromethyl groups into an octadec-13-en-2-one precursor. One common method is the reaction of octadec-13-en-2-one with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the efficiency and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure safety and consistency. The process generally includes steps such as purification and distillation to obtain a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluorooctadec-13-en-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluorooctadec-13-en-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into various molecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluorooctadec-13-en-2-one involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with various biological molecules, affecting their function and activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert specific effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoroacetone: Another organofluorine compound with similar trifluoromethyl groups but a different backbone structure.
1,1,1-Trifluoroacetylacetone: Contains both trifluoromethyl and acetyl groups, used in similar applications.
Uniqueness
1,1,1-Trifluorooctadec-13-en-2-one is unique due to its long carbon chain and the presence of a double bond, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .
Eigenschaften
CAS-Nummer |
166812-75-5 |
|---|---|
Molekularformel |
C18H31F3O |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
1,1,1-trifluorooctadec-13-en-2-one |
InChI |
InChI=1S/C18H31F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(22)18(19,20)21/h5-6H,2-4,7-16H2,1H3 |
InChI-Schlüssel |
CMVYUUYNWUMURT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CCCCCCCCCCCC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


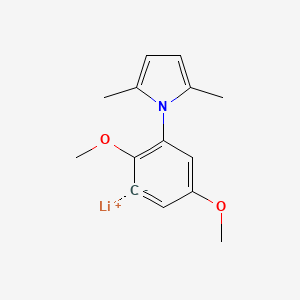

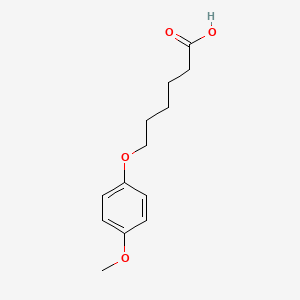
![2-[(Trimethylplumbyl)methyl]pyridine](/img/structure/B14270131.png)
![N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine](/img/structure/B14270134.png)
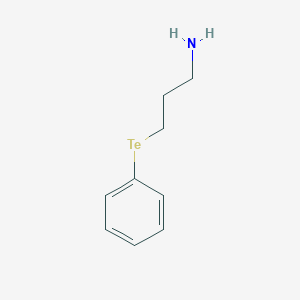
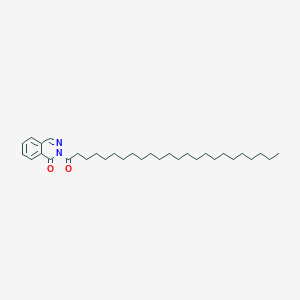
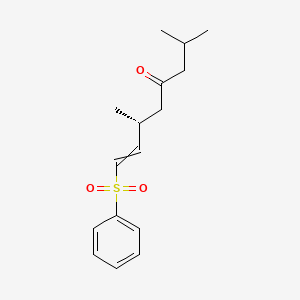
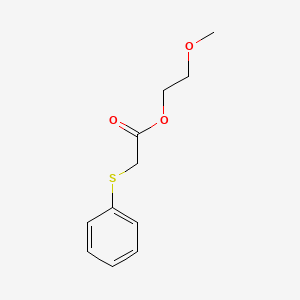

![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B14270190.png)
![8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one](/img/structure/B14270194.png)
methyl carbonate](/img/structure/B14270203.png)
